3-(3-methoxy-1,2-oxazol-5-yl)-N-(pyridin-4-yl)propanamide

Description

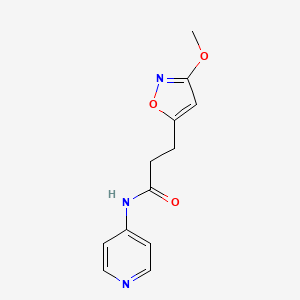

The compound 3-(3-methoxy-1,2-oxazol-5-yl)-N-(pyridin-4-yl)propanamide features a hybrid heterocyclic structure with a 1,2-oxazole core substituted by a methoxy group at position 3 and a propanamide linker terminating in a pyridin-4-yl group (Figure 1). The 1,2-oxazole ring (isoxazole) is a five-membered aromatic heterocycle containing oxygen and nitrogen at positions 1 and 2, respectively. The pyridin-4-yl amide moiety may enhance solubility and serve as a hydrogen-bond acceptor, making this compound relevant in medicinal chemistry for targeting enzymes or receptors.

Figure 1: Structural formula of this compound.

However, its structural features align with bioactive molecules targeting kinases, GPCRs, or microbial enzymes .

Propriétés

Formule moléculaire |

C12H13N3O3 |

|---|---|

Poids moléculaire |

247.25 g/mol |

Nom IUPAC |

3-(3-methoxy-1,2-oxazol-5-yl)-N-pyridin-4-ylpropanamide |

InChI |

InChI=1S/C12H13N3O3/c1-17-12-8-10(18-15-12)2-3-11(16)14-9-4-6-13-7-5-9/h4-8H,2-3H2,1H3,(H,13,14,16) |

Clé InChI |

SHNBWQDMRHBDPB-UHFFFAOYSA-N |

SMILES canonique |

COC1=NOC(=C1)CCC(=O)NC2=CC=NC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse : Plusieurs voies de synthèse existent pour la préparation de ce composé. Une approche courante implique la réaction de l’acide 4-pyridinecarboxylique avec la 3-méthoxy-5-aminooxazole . Le groupe acide carboxylique du cycle pyridine réagit avec le groupe amino du cycle oxazole, conduisant à la formation de la liaison amide.

Conditions de réaction : La réaction se déroule généralement sous reflux dans un solvant approprié (par exemple, le dichlorométhane ou le diméthylformamide). Des catalyseurs acides ou basiques peuvent être utilisés pour faciliter la réaction de condensation.

Méthodes de production industrielle : Alors que les laboratoires de recherche utilisent souvent des voies de synthèse personnalisées, la production industrielle peut impliquer des méthodes plus efficaces et plus évolutives. Malheureusement, les procédés industriels spécifiques pour ce composé ne sont pas largement documentés.

Analyse Des Réactions Chimiques

Oxydation : Le groupe méthoxy peut subir une oxydation pour former le composé carbonylé correspondant.

Réduction : La réduction du cycle oxazole peut produire des amines ou d’autres dérivés réduits.

Substitution : Le cycle pyridine est susceptible de subir des réactions de substitution électrophile.

Oxydation : Réactifs comme le permanganate de potassium (KMnO) ou le trioxyde de chrome (CrO) en milieu acide.

Réduction : Borohydrure de sodium (NaBH) ou hydrure de lithium et d’aluminium (LiAlH).

Substitution : Halogènes (par exemple, le brome ou le chlore) ou acides forts (par exemple, l’acide sulfurique).

Principaux produits : Les principaux produits dépendent des conditions de réaction spécifiques et des substituants présents. L’oxydation peut produire un acide carboxylique, tandis que la réduction peut conduire à un dérivé amine.

4. Applications de la recherche scientifique

Chimie :Bloc de construction : Les chercheurs utilisent ce composé comme bloc de construction pour des molécules plus complexes en raison de sa structure unique.

Découverte de médicaments : Il peut servir de point de départ pour la conception de nouveaux médicaments.

Activité biologique : L’étude de ses effets sur les systèmes biologiques peut fournir des informations sur les cibles médicamenteuses potentielles.

Propriétés antibactériennes : Certains dérivés de ce composé présentent une activité antibactérienne.

Produits chimiques fins : Les industries peuvent l’utiliser comme intermédiaire dans la synthèse de produits chimiques spécialisés.

Applications De Recherche Scientifique

Antimicrobial Properties

Preliminary studies indicate that 3-(3-methoxy-1,2-oxazol-5-yl)-N-(pyridin-4-yl)propanamide may possess antimicrobial properties. Research suggests it can inhibit specific pathways involved in the growth of pathogens. For instance, compounds with similar structural features have shown effectiveness against various microbial strains, including Candida and Escherichia coli .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Initial findings suggest that it may interact with cellular pathways associated with tumor progression. The mechanism of action likely involves binding to specific enzymes or receptors that play critical roles in cancer biology .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related compounds against Candida albicans. Compounds derived from similar scaffolds exhibited zones of inhibition that were comparable or superior to standard antifungal agents like fluconazole . This highlights the potential of this compound as a candidate for further development.

Anticancer Studies

Research focused on the compound's ability to inhibit cancer cell proliferation has shown promising results in vitro. The compound's structural characteristics may allow it to target specific proteins involved in cancer cell signaling pathways .

Mécanisme D'action

Le mécanisme d’action exact reste un domaine de recherche actif. Ses caractéristiques structurelles suggèrent des interactions potentielles avec les récepteurs ou les enzymes cellulaires.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Selected Analogous Compounds

Heterocyclic Core Variations

- 1,2-Oxazole vs. 1,2,4-Oxadiazole : The 1,2-oxazole core in the target compound offers reduced aromatic stabilization compared to the 1,2,4-oxadiazole, which may affect binding affinity and metabolic stability. Oxadiazoles are often used as bioisosteres for ester or amide groups due to their polarity and hydrogen-bonding capacity .

Substituent Effects

- Methoxy Group: The 3-methoxy substituent on the oxazole ring may enhance electron density, influencing interactions with hydrophobic enzyme pockets.

- Pyridine Positional Isomerism: The pyridin-4-yl group in the target compound vs.

Pharmacological and Physicochemical Properties

While experimental data for the target compound are unavailable, inferences can be drawn from analogs:

Activité Biologique

3-(3-Methoxy-1,2-oxazol-5-yl)-N-(pyridin-4-yl)propanamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₉H₉N₃O₂

- Molecular Weight : 181.15 g/mol

- CAS Number : 2228870-00-4

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Anticancer Activity

Recent studies have demonstrated the compound's significant anticancer effects against several cancer cell lines. For instance:

- MCF-7 (breast cancer) : The compound exhibited an IC₅₀ value of approximately 3.1 µM, indicating potent antiproliferative activity against this cell line .

- HeLa (cervical cancer) : The IC₅₀ was noted to be around 5.3 µM, suggesting moderate effectiveness .

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses revealed that treatment with the compound led to increased levels of pro-apoptotic factors such as p53 and caspase-3 cleavage in MCF-7 cells, promoting apoptotic cell death .

Antibacterial Activity

The compound also shows promising antibacterial properties. It was tested against various strains:

- Gram-positive bacteria : Notably effective against Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MIC) reported at 8 µM for E. faecalis and 16 µM for S. aureus .

This antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit certain metabolic pathways critical for bacterial growth.

Anti-inflammatory Effects

In addition to its anticancer and antibacterial activities, the compound has been investigated for anti-inflammatory properties:

- In vitro studies indicated that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Receptor Interactions : Molecular docking studies suggest that the compound binds effectively to targets involved in cancer progression and inflammation.

- Apoptosis Induction : The activation of apoptotic pathways through upregulation of p53 highlights its role as a potential chemotherapeutic agent.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on MCF-7 Cells : A detailed study demonstrated that treatment with varying concentrations resulted in a dose-dependent increase in apoptosis markers, reinforcing its potential as a breast cancer therapeutic agent .

- Antibacterial Efficacy Assessment : In a comparative study against standard antibiotics, the compound outperformed several known antibacterial agents against resistant strains of Staphylococcus aureus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.